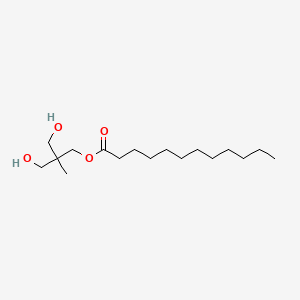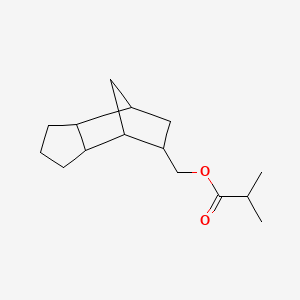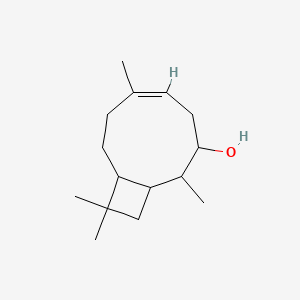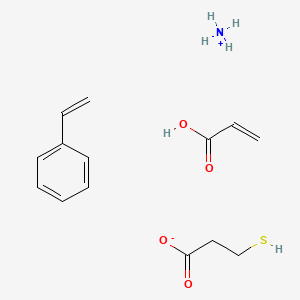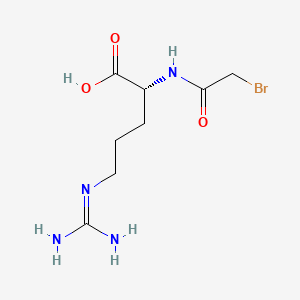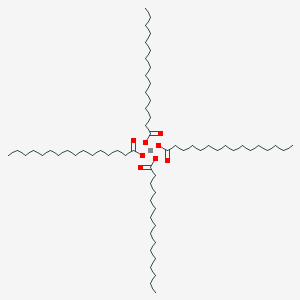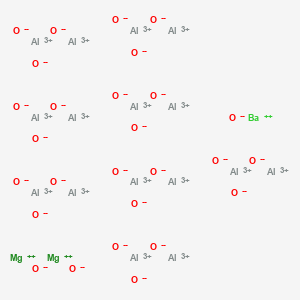
Hexadecaaluminium barium dimagnesium heptacosaoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecaaluminum barium dimagnesium heptacosaoxide is a complex inorganic compound with the molecular formula Al16BaMg2O27The compound is composed of sixteen aluminum atoms, one barium atom, two magnesium atoms, and twenty-seven oxygen atoms, resulting in a molecular weight of approximately 1049.63 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexadecaaluminum barium dimagnesium heptacosaoxide typically involves high-temperature solid-state reactions. The starting materials, such as aluminum oxide (Al2O3), barium oxide (BaO), and magnesium oxide (MgO), are mixed in stoichiometric ratios and subjected to high temperatures in a furnace. The reaction conditions often include temperatures ranging from 1200°C to 1500°C and prolonged heating times to ensure complete reaction and formation of the desired compound .
Industrial Production Methods
Industrial production of hexadecaaluminum barium dimagnesium heptacosaoxide follows similar principles as laboratory synthesis but on a larger scale. The raw materials are carefully weighed and mixed in large reactors, and the reaction is carried out in industrial furnaces. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity hexadecaaluminum barium dimagnesium heptacosaoxide .
化学反应分析
Types of Reactions
Hexadecaaluminum barium dimagnesium heptacosaoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its constituent atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving hexadecaaluminum barium dimagnesium heptacosaoxide include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as hydrogen gas (H2). The reaction conditions vary depending on the desired outcome, with temperatures ranging from room temperature to several hundred degrees Celsius .
Major Products Formed
The major products formed from reactions involving hexadecaaluminum barium dimagnesium heptacosaoxide depend on the specific reaction type. For example, oxidation reactions may yield higher oxides, while reduction reactions may produce lower oxides or elemental forms of the constituent metals .
科学研究应用
Hexadecaaluminum barium dimagnesium heptacosaoxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
作用机制
The mechanism of action of hexadecaaluminum barium dimagnesium heptacosaoxide involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways .
相似化合物的比较
Hexadecaaluminum barium dimagnesium heptacosaoxide can be compared with other similar compounds, such as:
Hexadecaaluminum calcium dimagnesium heptacosaoxide: Similar in structure but contains calcium instead of barium.
Hexadecaaluminum strontium dimagnesium heptacosaoxide: Contains strontium instead of barium.
Hexadecaaluminum barium dimagnesium hexacosaoxide: Similar but with one less oxygen atom.
These comparisons highlight the uniqueness of hexadecaaluminum barium dimagnesium heptacosaoxide in terms of its specific elemental composition and resulting properties.
属性
CAS 编号 |
55134-50-4 |
|---|---|
分子式 |
Al16BaMg2O27 |
分子量 |
1049.63 g/mol |
IUPAC 名称 |
hexadecaaluminum;dimagnesium;barium(2+);oxygen(2-) |
InChI |
InChI=1S/16Al.Ba.2Mg.27O/q16*+3;3*+2;27*-2 |
InChI 键 |
QQSHGYXUFFWIBQ-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


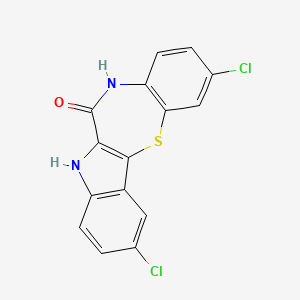
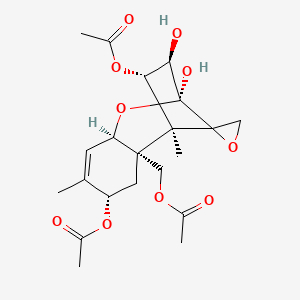
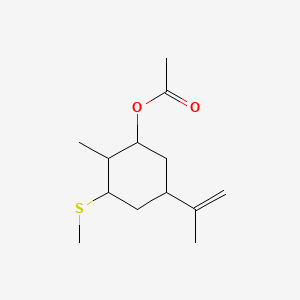
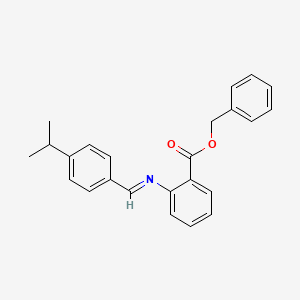
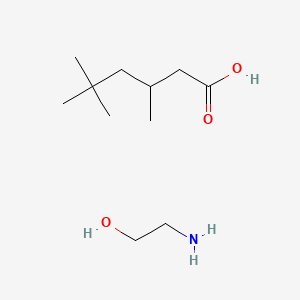
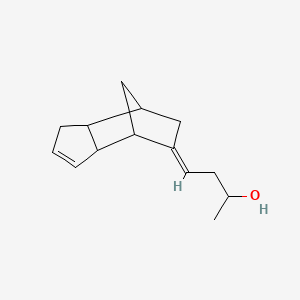
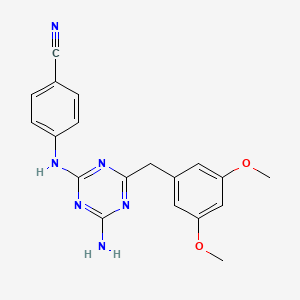
![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
